1-[4-(3-Bromopropoxy)phenyl]acetone
Description
1-[4-(3-Bromopropoxy)phenyl]acetone (IUPAC: 1-[4-(3-bromopropoxy)phenyl]propan-2-one) is a brominated aromatic ketone derivative. Its molecular formula is C₁₂H₁₅BrO₂, with a molecular weight of 271.15 g/mol. The compound features a para-substituted phenyl ring bearing a 3-bromopropoxy chain (-O-CH₂CH₂CH₂Br) and an acetone moiety (propan-2-one group) at the 1-position of the ring.
Properties
Molecular Formula |
C12H15BrO2 |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
1-[4-(3-bromopropoxy)phenyl]propan-2-one |
InChI |
InChI=1S/C12H15BrO2/c1-10(14)9-11-3-5-12(6-4-11)15-8-2-7-13/h3-6H,2,7-9H2,1H3 |
InChI Key |
WYHPEAADWSWNSC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCCCBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations: Bromopropoxy vs. tert-Butyl Groups
Compound 1 : 1-(4-tert-Butylphenyl)propan-2-one
- Molecular Formula : C₁₃H₁₈O
- Molecular Weight : 190.28 g/mol
- Key Differences :
- The tert-butyl group (-C(CH₃)₃) is electron-donating, sterically bulky, and chemically inert compared to the electron-withdrawing bromopropoxy group.
- Applications: The tert-butyl derivative is often used in material science due to its stability, while the bromopropoxy analog is more reactive in synthetic chemistry .
| Property | 1-[4-(3-Bromopropoxy)phenyl]acetone | 1-(4-tert-Butylphenyl)propan-2-one |
|---|---|---|
| Substituent | 3-Bromopropoxy | tert-Butyl |
| Reactivity | High (Br is a leaving group) | Low (tert-butyl resists substitution) |
| Electron Effect | Electron-withdrawing | Electron-donating |
| Applications | Organic synthesis intermediate | Polymer/materials precursor |
Positional Isomerism: Propan-2-one vs. Propan-1-one
Compound 2 : 1-[4-(3-Bromopropoxy)phenyl]propan-1-one
- Molecular Formula : C₁₂H₁₅BrO₂
- Molecular Weight : 271.15 g/mol
- Key Differences: The ketone group is at the 1-position (propan-1-one) instead of the 2-position (propan-2-one). Reactivity: Propan-1-one derivatives are less acidic (pKa ~20–25) than propan-2-one derivatives (pKa ~19–20), influencing enolate formation and subsequent reactions .
| Property | This compound | 1-[4-(3-Bromopropoxy)phenyl]propan-1-one |
|---|---|---|
| Ketone Position | Propan-2-one (C=O at C2) | Propan-1-one (C=O at C1) |
| Acidity | Higher | Lower |
| Synthetic Utility | Preferred for enolate chemistry | Limited use in base-driven reactions |
Functional Group Variations: Ketone vs. Phenol or Ester
Compound 3: 4-(3-Bromopropoxy)phenol
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 229.09 g/mol
- Key Differences: The hydroxyl (-OH) group replaces the ketone, increasing acidity (pKa ~10) and enabling hydrogen bonding. Applications: Phenolic derivatives are used in antioxidants, whereas ketones like the target compound are intermediates in drug synthesis .
Compound 4 : Bromopropylate (Pesticide)
- Molecular Formula : C₁₇H₁₆Br₂O₃
- Molecular Weight : 428.12 g/mol
- Key Differences :
| Property | This compound | 4-(3-Bromopropoxy)phenol | Bromopropylate |
|---|---|---|---|
| Functional Group | Ketone | Phenol | Ester |
| Acidity | Moderate (pKa ~19–20) | High (pKa ~10) | Low |
| Stability | Stable under basic conditions | Oxidizes readily | Hydrolyzes |
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